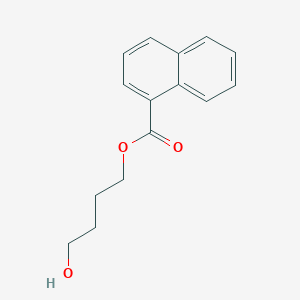

4-Hydroxybutyl naphthalene-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxybutyl naphthalene-1-carboxylate is an ester derivative of naphthalene-1-carboxylic acid, where the hydroxyl group of 4-hydroxybutanol is esterified with the carboxylic acid moiety of naphthalene-1-carboxylic acid. Such esters are widely utilized in organic synthesis, pharmaceuticals, and material science due to their tunable solubility, reactivity, and intermolecular interactions . For example, naphthalene-1-carboxylate esters are intermediates in synthesizing heterocyclic compounds (e.g., oxacycles, imidazoles) and have applications in crystal engineering .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybutyl naphthalene-1-carboxylate can be achieved through esterification reactions. One common method involves the reaction of naphthalene-1-carboxylic acid with 4-hydroxybutanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybutyl naphthalene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The naphthalene ring can be reduced to form dihydronaphthalene derivatives.

Substitution: The hydroxybutyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the naphthalene ring.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 4-Carboxybutyl naphthalene-1-carboxylate.

Reduction: Dihydro-4-hydroxybutyl naphthalene-1-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxybutyl naphthalene-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.

Biology: The compound can be used in studies related to cell signaling and molecular interactions due to its structural similarity to biologically active molecules.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Hydroxybutyl naphthalene-1-carboxylate involves its interaction with specific molecular targets. The hydroxybutyl group can form hydrogen bonds with biological molecules, influencing their activity. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following naphthalene-1-carboxylate derivatives are compared based on substituents, synthesis, and physicochemical properties:

Table 1: Key Properties of Naphthalene-1-Carboxylate Derivatives

Key Observations:

- Substituent Effects : The hydroxybutyl group in 4-hydroxybutyl naphthalene-1-carboxylate likely enhances solubility in polar solvents compared to methyl or phenyl esters (e.g., methyl 4-fluoronaphthalene-1-carboxylate) due to its hydroxyl moiety .

- Synthesis : High-yield routes (e.g., 95.7% for the chlorophenyl derivative) involve nucleophilic substitution in polar aprotic solvents like DMF with K₂CO₃ as a base .

- Crystal Packing : Analogs like 2-(4-chlorophenyl)-2-oxoethyl naphthalene-1-carboxylate exhibit intermolecular C-H···O interactions, suggesting similar packing behavior for hydroxybutyl derivatives .

Physicochemical and Toxicological Profiles

- Solubility: Hydroxybutyl and hydroxyphenyl substituents () improve aqueous solubility compared to non-polar groups (e.g., methyl or hexyloxy) .

- Reactivity : Fluorine substituents () increase electrophilicity, whereas hydroxy groups may facilitate hydrolysis under acidic/basic conditions .

- Toxicity: Limited data exist for most analogs. Naphthalene derivatives generally show hepatic and renal toxicity in mammals, as noted in the 2024 Toxicological Profile (). However, specific studies on hydroxybutyl esters are absent .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-hydroxybutyl naphthalene-1-carboxylate in a laboratory setting?

- Answer : Synthesis typically involves esterification between naphthalene-1-carboxylic acid and 4-hydroxybutanol under acidic catalysis (e.g., sulfuric acid). Key steps include:

- Reagent purification : Ensure anhydrous conditions to avoid side reactions.

- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track ester formation.

- Product isolation : Employ vacuum distillation or column chromatography for purification .

- Quality control : Confirm purity via NMR (¹H/¹³C) and mass spectrometry.

Q. How should this compound be stored to prevent degradation?

- Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture, as hydrolysis can regenerate the parent carboxylic acid. Compatibility testing with container materials (e.g., glass vs. certain polymers) is recommended .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

- Answer :

- Kinetic studies : Use UV-Vis spectroscopy to monitor degradation rates at pH 2–12.

- Degradation products : Identify via LC-MS/MS, focusing on hydrolysis products like naphthalene-1-carboxylic acid and 4-hydroxybutanol.

- Thermal stability : Perform differential scanning calorimetry (DSC) to assess decomposition temperatures .

Advanced Research Questions

Q. How can researchers design a toxicological study to evaluate hepatic effects of this compound in animal models?

- Answer :

- Study design : Follow OECD Guideline 407 (28-day repeated dose toxicity).

- Dosing : Administer via oral gavage at 10, 50, and 100 mg/kg/day. Include a control group.

- Endpoints : Measure serum ALT/AST levels, liver histopathology, and glutathione depletion.

- Risk of bias mitigation : Randomize animal allocation and blind histopathological assessments .

Q. What methodologies resolve contradictions in reported environmental persistence data for this compound?

- Answer :

- Degradation studies : Conduct parallel experiments under controlled UV light (for photolysis) and microbial-rich conditions (biodegradation).

- Analytical consistency : Standardize HPLC protocols across labs to minimize variability.

- Meta-analysis : Reconcile discrepancies using weight-of-evidence approaches, prioritizing studies with low risk of bias (e.g., those reporting randomization and blinding) .

Q. How can transcriptomic profiling elucidate the compound’s impact on gene expression in human cell lines?

- Answer :

- Experimental workflow :

Expose HepG2 cells to sub-cytotoxic doses (determined via MTT assay).

Extract RNA for RNA-seq analysis, focusing on pathways like CYP450 metabolism and oxidative stress response.

Validate findings with qPCR (e.g., CYP1A1, NQO1).

- Data integration : Cross-reference with ToxCast database to identify conserved mechanistic pathways .

Q. Methodological Challenges

Q. What strategies optimize extraction and quantification of this compound from complex matrices (e.g., soil or biological fluids)?

- Answer :

- Extraction : Use solid-phase extraction (SPE) with C18 cartridges for biological samples; sonicate soil samples in acetonitrile.

- Quantification : Employ isotope dilution mass spectrometry (ID-MS) with deuterated internal standards to correct for matrix effects.

- Limit of detection (LOD) : Achieve ≤0.1 ppb via high-resolution MS (e.g., Q-TOF) .

Q. How do researchers assess dermal exposure risks during handling, and what protective measures are essential?

- Answer :

- Risk assessment : Conduct in vitro permeation tests using Franz diffusion cells with human skin models.

- Protective measures : Use nitrile gloves (tested for chemical compatibility) and full-face respirators with organic vapor cartridges. Implement engineering controls (e.g., fume hoods) for bulk handling .

Q. Data Interpretation and Reproducibility

Q. What statistical approaches are recommended for dose-response modeling of this compound’s neurotoxic effects?

- Answer :

- Model selection : Use benchmark dose (BMD) modeling with EPA’s BMDS software, prioritizing Akaike information criterion (AIC) for model fit.

- Uncertainty quantification : Apply Bayesian hierarchical models to integrate variability across in vitro and in vivo datasets .

Q. How can conflicting results in genotoxicity assays (e.g., Ames test vs. comet assay) be reconciled?

- Answer :

- Mechanistic follow-up : Perform metabolite profiling to identify reactive intermediates (e.g., epoxides) that may cause false negatives in bacterial assays.

- Threshold considerations : Evaluate dose-response curves for evidence of thresholded effects, which may explain discrepancies between in vitro and in vivo systems .

Properties

CAS No. |

835616-29-0 |

|---|---|

Molecular Formula |

C15H16O3 |

Molecular Weight |

244.28 g/mol |

IUPAC Name |

4-hydroxybutyl naphthalene-1-carboxylate |

InChI |

InChI=1S/C15H16O3/c16-10-3-4-11-18-15(17)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9,16H,3-4,10-11H2 |

InChI Key |

FEPALULIXRJUGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OCCCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.